Fitc-C6-lehd-fmk

Description

Significance of Caspases as Key Proteases in Programmed Cell Death Pathways

Caspases are a family of cysteine-aspartic proteases that play a critical role in the orchestrated dismantling of a cell during apoptosis. frontiersin.org These enzymes are synthesized as inactive zymogens, called procaspases, and are activated in a cascade-like fashion in response to pro-apoptotic signals. aatbio.com This tightly regulated activation cascade is essential for the normal development and homeostasis of multicellular organisms. aatbio.com The activity of caspases leads to the characteristic morphological changes of apoptosis, including DNA fragmentation and membrane blebbing. nih.gov

Overview of Initiator and Effector Caspases in Apoptosis

Apoptotic caspases are broadly categorized into two groups based on their function: initiator caspases and effector (or executioner) caspases. aatbio.comcreative-diagnostics.com Initiator caspases, which include caspase-2, -8, -9, and -10, are activated at the beginning of the apoptotic process in response to specific death signals. creative-diagnostics.com They possess long N-terminal prodomains that allow them to be recruited to large protein complexes where they undergo auto-activation. aatbio.comfrontiersin.org Once activated, initiator caspases cleave and activate the downstream effector caspases. creative-diagnostics.com Effector caspases, such as caspase-3, -6, and -7, have shorter prodomains and are responsible for cleaving a broad range of cellular proteins, ultimately leading to the disassembly of the cell. nih.govcreative-diagnostics.com

Role of Caspase-9 in the Intrinsic Apoptotic Pathway

Caspase-9 is the primary initiator caspase of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov This pathway is triggered by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal. nih.govmdpi.com These stress signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. frontiersin.orgcreative-diagnostics.com In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering the formation of a large, heptameric protein complex called the apoptosome. frontiersin.orgmdpi.com Procaspase-9 is recruited to the apoptosome via its caspase activation and recruitment domain (CARD), leading to its dimerization and subsequent activation. nih.govwikipedia.org Activated caspase-9 then proceeds to cleave and activate effector caspases, most notably caspase-3, thereby committing the cell to apoptosis. nih.govcpn.or.kr The failure to properly activate caspase-9 can have profound physiological consequences, contributing to developmental disorders and cancer. nih.gov

Evolution of Fluorescent Probes and Irreversible Inhibitors in Cellular Apoptosis Research

The ability to detect and quantify apoptosis is crucial for understanding its role in various biological processes and diseases. This has driven the development of sophisticated molecular tools, including fluorescent probes and irreversible inhibitors that target key apoptotic enzymes like caspases.

Advantages of Fluorescently Labeled Inhibitors for Real-Time Detection

Fluorescently labeled caspase inhibitors offer several advantages for studying apoptosis in living cells. medchemexpress.comaatbio.comaatbio.comnih.gov These probes are typically cell-permeable, allowing for the direct analysis of caspase activity within intact cells without the need for cell lysis. aatbio.comaatbio.com The fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC), enables the detection of activated caspases using common laboratory techniques like fluorescence microscopy and flow cytometry. aatbio.comaatbio.com This allows for the real-time monitoring and quantification of apoptotic cells within a population. mdpi.com Furthermore, because these probes are often based on irreversible inhibitors, they form a stable, covalent bond with the active caspase, effectively "trapping" the enzyme in its active state and providing a cumulative measure of apoptosis. nih.govbio-rad-antibodies.com

Historical Development of FMK-Derivatized Peptides as Caspase Inhibitors

The development of fluoromethylketone (FMK)-derivatized peptides marked a significant advancement in the study of caspases. These compounds are designed as pseudosubstrates for caspases, with a peptide sequence that mimics the natural cleavage site of the enzyme. nih.govbio-rad-antibodies.com The key innovation is the C-terminal FMK group, which acts as an irreversible inhibitor by forming a covalent thiomethyl ketone linkage with the cysteine residue in the caspase's active site. researchgate.net This irreversible binding effectively inactivates the caspase. Early and widely used examples include the pan-caspase inhibitor Z-VAD-FMK. labome.compromega.com.au The peptide sequence can be modified to confer specificity for different caspases, leading to the development of a range of selective inhibitors. nih.govbio-rad-antibodies.com

Position of Fitc-C6-LEHD-FMK within the Repertoire of Caspase Probes

This compound is a specialized molecular probe designed for the sensitive detection of activated caspase-9 in living cells undergoing apoptosis. medchemexpress.comaatbio.comaatbio.com It combines the key features of the technologies described above. The core of the molecule is the peptide sequence Leu-Glu-His-Asp (LEHD), which is the preferred recognition and cleavage sequence for caspase-9. bio-rad-antibodies.comresearchgate.net This peptide is derivatized with a C-terminal fluoromethylketone (FMK) group, making it an irreversible inhibitor of caspase-9. selleckchem.commerckmillipore.com The entire inhibitor is then conjugated to a fluorescein isothiocyanate (FITC) molecule via a C6 spacer, rendering it fluorescent. medchemexpress.commedchemexpress.eu

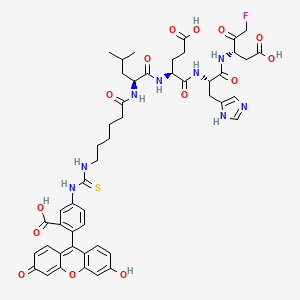

Structure

2D Structure

Properties

Molecular Formula |

C49H55FN8O14S |

|---|---|

Molecular Weight |

1031.1 g/mol |

IUPAC Name |

5-[[6-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C49H55FN8O14S/c1-25(2)16-36(46(68)56-34(13-14-42(63)64)45(67)58-37(18-27-23-51-24-53-27)47(69)57-35(21-43(65)66)38(61)22-50)55-41(62)6-4-3-5-15-52-49(73)54-26-7-10-30(33(17-26)48(70)71)44-31-11-8-28(59)19-39(31)72-40-20-29(60)9-12-32(40)44/h7-12,17,19-20,23-25,34-37,59H,3-6,13-16,18,21-22H2,1-2H3,(H,51,53)(H,55,62)(H,56,68)(H,57,69)(H,58,67)(H,63,64)(H,65,66)(H,70,71)(H2,52,54,73)/t34-,35-,36-,37-/m0/s1 |

InChI Key |

GTQKPUFPXUBBML-BQYLNSIHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)CCCCCNC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)CCCCCNC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |

Origin of Product |

United States |

Molecular Design and Functional Rationale of Fitc C6 Lehd Fmk for Research Applications

Structural Components and Their Contribution to Research Utility

The rational design of FITC-C6-LEHD-FMK is evident in its modular structure, where each component serves a distinct and vital purpose. These components include a fluorescent reporter, a spacer linker, a caspase-specific peptide sequence, and an irreversible inhibitor group. medchemexpress.commybiosource.com

Fluorescein (B123965) Isothiocyanate (FITC) Moiety for Optical Detection

Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye that serves as the reporter molecule in the this compound probe. promega.com.aunih.gov FITC is a derivative of fluorescein that contains an isothiocyanate reactive group, allowing it to be easily conjugated to other molecules, in this case, the peptide probe. nih.gov When excited by light of the appropriate wavelength (typically around 492 nm), FITC emits a bright green fluorescence (around 516 nm), enabling the detection of the probe using techniques such as fluorescence microscopy, flow cytometry, and fluorescence plate readers. aatbio.comulab360.commerckmillipore.com The use of a fluorescent tag like FITC allows for the direct and sensitive visualization of cells in which the probe has bound to its target, providing a clear signal of caspase-9 activation. aatbio.compromega.com.au

The principle behind many fluorescent caspase probes is the attachment of a fluorochrome, such as FITC, to an inhibitor molecule. merckmillipore.com This creates a fluorescent marker that can be used to detect activated caspases within intact cells. promega.com.aumerckmillipore.com

C6 Linker for Optimal Molecular Spacing and Cellular Interaction

A C6 linker, a six-carbon chain, is incorporated into the design of this compound to act as a spacer. trilinkbiotech.comidtdna.com This linker physically separates the bulky FITC fluorophore from the LEHD peptide recognition sequence. trilinkbiotech.com This spacing is crucial as it helps to prevent the large fluorescent dye from sterically hindering the interaction between the LEHD peptide and the active site of the caspase-9 enzyme. trilinkbiotech.com Longer chain linkers like C6 are often used when it is necessary to distance a functional moiety from a part of the molecule that needs to interact with other biological structures. trilinkbiotech.com The C6 linker can be introduced as a thiol or amino modifier to functionalize a molecule for conjugation with dyes or proteins. idtdna.combiosearchtech.comgenetargetsolutions.com.aubiosearchtech.com

LEHD Peptide Sequence for Caspase-9 Recognition and Specificity

Caspases recognize and cleave specific four-amino-acid sequences in their target proteins. aatbio.commybiosource.com The tetrapeptide sequence Leucine-Glutamic Acid-Histidine-Aspartic Acid (LEHD) is the canonical recognition motif for caspase-9. mybiosource.comnih.govthermofisher.com The inclusion of the LEHD sequence in the this compound probe confers a high degree of specificity for caspase-9, an initiator caspase activated early in the intrinsic apoptotic pathway. thermofisher.combio-techne.commblbio.com When apoptosis is initiated, procaspase-9 is activated, and the active enzyme will then recognize and bind to the LEHD sequence of the probe. mybiosource.comthermofisher.com This specificity allows researchers to distinguish caspase-9 activity from that of other caspases, such as the executioner caspase-3, which preferentially recognizes the DEVD sequence. stemcell.com

| Caspase | Peptide Recognition Sequence | Reference |

|---|---|---|

| Caspase-3 | DEVD (Asp-Glu-Val-Asp) | stemcell.com |

| Caspase-8 | IETD (Ile-Glu-Thr-Asp) | aatbio.com |

| Caspase-9 | LEHD (Leu-Glu-His-Asp) | mybiosource.comnih.govthermofisher.com |

Design Principles for Cell-Permeable and Non-Toxic Caspase Probes in Cellular Models

Furthermore, the probe is designed to be non-toxic at the concentrations used for detection. aatbio.comaatbio.com This is a crucial feature, as a toxic probe would induce cellular stress or death, confounding the interpretation of apoptosis-related experiments. bio-rad-antibodies.com The non-cytotoxic nature of FMK-based caspase inhibitors allows for the study of caspase activity in living, apoptotic cells without artificially inducing further cell death. bio-techne.comrndsystems.comrndsystems.com The combination of cell permeability and non-toxicity enables the real-time monitoring of caspase activation in cellular models of apoptosis. nih.govacs.org

| Property | Description | Reference |

|---|---|---|

| Target | Activated Caspase-9 | medchemexpress.comaatbio.com |

| Detection Method | Fluorescence Microscopy, Flow Cytometry, Fluorescence Plate Reader | aatbio.com |

| Permeability | Cell-permeable | aatbio.comaatbio.com |

| Binding | Irreversible covalent binding | aatbio.commdpi.com |

| Toxicity | Non-toxic at experimental concentrations | aatbio.comaatbio.com |

Mechanism of Caspase 9 Inhibition and Detection in Cellular Systems

Cellular Uptake and Intracellular Localization for Active Caspase Targeting

A key feature of FITC-C6-LEHD-FMK is its cell permeability, allowing it to cross the cell membrane and access intracellular caspases in living cells. merckmillipore.comaatbio.comaatbio.com This property is essential for its use in assays with intact cells. Once inside the cell, the inhibitor can bind to activated caspase-9.

The localization of the fluorescent signal provides information about the location of active caspases. In apoptotic cells, the bright green fluorescence of FITC is observed, indicating the presence of active caspase-9. merckmillipore.com This fluorescence can be visualized and quantified using techniques such as fluorescence microscopy and flow cytometry. merckmillipore.comaatbio.comaatbio.com Confocal microscopy can further reveal the subcellular localization of the active caspases. researchgate.net The intensity of the fluorescence is proportional to the amount of active caspase-9 in the cell. merckmillipore.com

Molecular Mechanism of Fluorescence Signal Generation upon Caspase Binding

The fluorescence of this compound is due to the fluorescein (B123965) isothiocyanate (FITC) molecule attached to the inhibitor. medchemexpress.com FITC is a widely used fluorophore that excites at approximately 485-492 nm and emits at around 516-535 nm, resulting in a green fluorescence. merckmillipore.cominterchim.fr

The generation of a detectable signal is a direct result of the irreversible binding of the inhibitor to the active caspase. When this compound binds to an active caspase-9 enzyme, the entire complex is retained within the cell. bio-rad-antibodies.com Unbound inhibitor molecules, however, are able to diffuse out of the cell. bio-rad-antibodies.com This differential retention leads to an accumulation of the fluorescent probe in apoptotic cells compared to non-apoptotic cells. bio-rad-antibodies.com Consequently, apoptotic cells with active caspase-9 exhibit a significantly brighter fluorescent signal, allowing for their identification and quantification. bio-rad-antibodies.commerckmillipore.com

Advanced Methodologies Employing Fitc C6 Lehd Fmk in Cellular Research

Quantitative Analysis of Caspase-9 Activation in Apoptotic Cells

The primary application of FITC-C6-LEHD-FMK is the quantitative analysis of caspase-9 activation within apoptotic cells. This allows for a precise measurement of the extent of apoptosis in a cell population.

Flow Cytometry-Based Detection and Sorting of Apoptotic Cell Populations

Flow cytometry is a robust technique that enables the rapid analysis of individual cells within a heterogeneous population. assaygenie.com When cells are labeled with this compound, a flow cytometer can detect the green fluorescence emitted by cells in which caspase-9 is active, providing a quantitative measure of apoptosis. aatbio.comaatbio.commerckmillipore.com This method allows for the analysis of a large number of cells, yielding statistically significant data. rndsystems.comnih.gov

Effective analysis of flow cytometry data relies on proper "gating," a process of isolating specific cell populations based on their light scatter and fluorescence characteristics. assaygenie.com A typical gating strategy for a this compound assay begins with a forward scatter (FSC) versus side scatter (SSC) plot to identify the main cell population and exclude debris. assaygenie.comresearchgate.net Subsequently, a histogram or dot plot of FITC fluorescence intensity is used to distinguish between FITC-positive (apoptotic) and FITC-negative (healthy) cells. merckmillipore.comabcam.com Control populations, such as untreated cells or cells treated with a broad-spectrum caspase inhibitor like Z-VAD-FMK, are crucial for setting the appropriate gates. merckmillipore.comabcam.com

Table 1: Example Gating Strategy for Caspase-9 Activation

| Gate | Parameters | Purpose |

| Gate 1 | Forward Scatter (FSC) vs. Side Scatter (SSC) | To isolate the main cell population and exclude debris. assaygenie.comresearchgate.net |

| Gate 2 | FITC Fluorescence Intensity | To differentiate between caspase-9 positive (apoptotic) and negative (healthy) cells. merckmillipore.comabcam.com |

| Control | Untreated Cells / Z-VAD-FMK Treated Cells | To establish baseline fluorescence and set the gate for the apoptotic population. merckmillipore.com |

The power of flow cytometry is significantly enhanced through multi-parametric analysis, where multiple cellular features are measured simultaneously. nih.gov this compound can be used in conjunction with other fluorescent probes to gain a more comprehensive understanding of the apoptotic process.

For instance, co-staining with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, allows for the differentiation of early and late apoptotic cells. plos.orgresearchgate.net Propidium (B1200493) iodide (PI) or other viability dyes can be included to distinguish live, apoptotic, and necrotic cells. researchgate.netaatbio.com

Furthermore, changes in mitochondrial membrane potential (ΔΨm), an early indicator of intrinsic apoptosis, can be assessed using dyes like JC-1 or MitoTracker Red. researchgate.netbdbiosciences.comthermofisher.com By combining this compound with these probes, researchers can correlate caspase-9 activation with other key apoptotic events, providing a detailed picture of the cell death process. nih.govresearchgate.net

Table 2: Correlative Markers in Multi-Parametric Flow Cytometry

| Marker | Cellular Event Detected | Common Fluorochromes |

| Annexin V | Phosphatidylserine externalization (early apoptosis). researchgate.net | Alexa Fluor 647, PE, APC. researchgate.net |

| Propidium Iodide (PI) | Loss of membrane integrity (necrosis/late apoptosis). researchgate.netaatbio.com | Red fluorescence. |

| JC-1 | Decrease in mitochondrial membrane potential. researchgate.netbdbiosciences.com | Green (monomers) and red (aggregates) fluorescence. bdbiosciences.com |

| MitoTracker Red CMXRos | Active mitochondria with intact membrane potential. thermofisher.com | Red fluorescence. thermofisher.com |

Gating Strategies for Discrimination of Caspase-Activated Cells

Fluorescence Microscopy for Spatiotemporal Localization of Active Caspase-9

Fluorescence microscopy offers a complementary approach to flow cytometry, providing valuable information about the spatial and temporal distribution of active caspase-9 within individual cells. aatbio.comaatbio.commerckmillipore.com Cells stained with this compound can be visualized to observe the localization of the green fluorescence, indicating where caspase-9 is active. novusbio.commerckmillipore.com

A significant advantage of this compound is its suitability for live-cell imaging. aatbio.comnih.gov This allows researchers to monitor the activation of caspase-9 in real-time within living cells, providing insights into the dynamic nature of apoptosis. Time-lapse microscopy can capture the initiation and progression of caspase-9 activation, revealing the kinetics of the apoptotic cascade. nih.gov

Confocal microscopy provides high-resolution optical sectioning, enabling the detailed visualization of subcellular structures. promega.ca When used with this compound, confocal microscopy can pinpoint the precise subcellular localization of active caspase-9. plos.orgnih.gov This can help to understand how caspase-9 activation is initiated and how it propagates throughout the cell, for example, its association with mitochondria, which play a central role in the intrinsic apoptotic pathway. plos.orgnih.gov The high spatial resolution of confocal microscopy, which can be further enhanced with super-resolution techniques, is invaluable for dissecting the intricate molecular events of apoptosis. nih.gov

Live-Cell Imaging Techniques for Dynamic Processes

High-Throughput Screening (HTS) in Plate Reader Formats

The compatibility of this compound with fluorescence-based detection platforms makes it highly suitable for high-throughput screening (HTS) applications. b-cdn.netpromega.com HTS allows for the rapid testing of large numbers of compounds, which is essential in drug discovery and toxicology studies.

Microplate readers are a cornerstone of HTS, enabling the simultaneous analysis of numerous samples in 96-well, 384-well, or even higher density formats. b-cdn.netresearchgate.net Assays utilizing this compound in these formats are designed to screen for compounds that either induce or inhibit apoptosis by measuring the activity of caspase-9.

In a typical assay, cells are cultured in microplates and treated with a library of test compounds. aatbio.comulab360.com Following treatment, this compound is added to each well. This cell-permeable probe enters the cells and binds to active caspase-9. antibodiesinc.comaatbio.com The resulting fluorescence, which is proportional to the amount of active caspase-9, is then quantified using a fluorescence microplate reader. aatbio.comulab360.com This method allows for the identification of compounds that modulate the apoptotic pathway. For example, a screen of 231 compounds successfully identified distinct toxicity profiles by quantifying caspase activation, among other apoptotic markers. researchgate.net

The key steps and components of a microplate-based fluorimetric assay using this compound for compound screening are outlined below:

| Step | Description |

| Cell Seeding | Cells are plated at a specific density (e.g., 80,000 cells/well) in a microplate (e.g., 96-well black wall/clear bottom). aatbio.com |

| Compound Treatment | Cells are incubated with test compounds for a defined period to induce or inhibit apoptosis. aatbio.com |

| Probe Incubation | This compound is added to the cells and incubated to allow for binding to active caspase-9. aatbio.comulab360.com |

| Washing | Unbound probe is washed away to reduce background fluorescence. aatbio.comulab360.com |

| Fluorescence Measurement | The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths for FITC (approximately 492 nm and 516 nm, respectively). b-cdn.netulab360.com |

For large-scale screening endeavors, automation is crucial for efficiency, reproducibility, and minimizing manual error. promega.com Fully integrated HTS systems can automate the entire workflow, from cell plating and compound addition to probe incubation and data acquisition. researchgate.net The use of robotic liquid handlers ensures precise and consistent dispensing of reagents, while automated plate handlers can transfer plates between incubators and readers without manual intervention.

A significant advancement in this area is the integration of high-throughput flow cytometry (HTFC) platforms. researchgate.net These systems can analyze samples directly from microplates at a very high speed, processing a 384-well plate in under 30 minutes. researchgate.net This technology allows for the multiparametric analysis of individual cells, providing more detailed information than standard plate reader assays.

Microplate-Based Fluorimetric Assays for Compound Screening

Application in Biochemical Assays for Caspase Activity Quantification

Beyond cell-based HTS, this compound is also utilized in biochemical assays to quantify the activity of purified or lysate-derived caspase-9. These assays are valuable for detailed mechanistic studies and for determining the specific inhibitory potential of compounds on the enzyme itself.

In a typical biochemical assay, a known amount of purified active caspase-9 or cell lysate containing active caspases is incubated with this compound. aatbio.comulab360.com The rate of covalent bond formation, which corresponds to the level of fluorescence, can be monitored over time to determine the enzymatic activity. These assays can be performed in microplate format, allowing for the testing of various conditions and inhibitor concentrations.

The general protocol for a solution-based caspase assay involves preparing a reaction mixture containing the caspase source (standards or samples) and a substrate solution, followed by incubation and fluorescence or absorbance measurement. aatbio.comaatbio.com For instance, a 2X caspase substrate assay solution can be prepared containing the this compound probe, DTT, EDTA, and a buffer. aatbio.comaatbio.com This is then mixed with the caspase sample, and the fluorescence is read on a microplate reader. aatbio.comaatbio.com

The table below summarizes findings from research utilizing fluorescent caspase assays:

| Cell Line | Treatment | Observation | Reference |

| Jurkat | 20 µM camptothecin | Increased caspase-3/7 activity detected. aatbio.com | aatbio.com |

| Jurkat | 1 µM Staurosporine | Increased caspase-3/7 activity and fluorescence observed. aatbio.com | aatbio.com |

| Jurkat | 20 µM camptothecin | Active caspase-3/7 detected by flow cytometry using FITC-C6-DEVD-FMK. stemcell.com | stemcell.com |

These assays provide a quantitative measure of caspase activity and are instrumental in characterizing the biochemical profile of apoptotic regulators.

Applications of Fitc C6 Lehd Fmk in Dissecting Cellular Processes and Pathways

Elucidation of Apoptotic Pathways and Mechanisms

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. It is executed through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. FITC-C6-LEHD-FMK is instrumental in studying these pathways due to its specificity for caspase-9, a key initiator caspase in the intrinsic pathway.

Investigating Intrinsic (Mitochondrial) Apoptosis Induction

The intrinsic pathway of apoptosis is triggered by various intracellular stimuli, including DNA damage, oxidative stress, and growth factor withdrawal. merckmillipore.com These stimuli lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. merckmillipore.comclinisciences.com Cytochrome c then binds to Apaf-1, which in turn activates pro-caspase-9 to its active form, caspase-9. clinisciences.com

This compound allows researchers to directly visualize and quantify the activation of caspase-9 in living cells undergoing intrinsic apoptosis. aatbio.comaatbio.com By using techniques such as fluorescence microscopy and flow cytometry, scientists can monitor the initiation of the intrinsic pathway in response to various inducers. aatbio.comaatbio.com For instance, studies have utilized this compound to detect caspase-9 activation in human lung cancer A-549 cells treated with fucoidan (B602826) extracts, providing evidence for the induction of mitochondria-dependent apoptosis. mdpi.com Similarly, it has been used to demonstrate caspase-9-dependent apoptosis in cerebellar granule neurons subjected to endoplasmic reticulum stress and trophic factor withdrawal. aatbio.com

Cross-Talk with Extrinsic (Death Receptor) Apoptosis Pathways in Cellular Models

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), to their corresponding death receptors on the cell surface. merckmillipore.comnih.gov This interaction leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8. nih.govspandidos-publications.com

While distinct, the intrinsic and extrinsic pathways can "cross-talk." merckmillipore.com Activated caspase-8 can cleave the protein Bid, and the resulting truncated Bid (tBid) translocates to the mitochondria to induce the release of cytochrome c, thereby engaging the intrinsic pathway. merckmillipore.com this compound is valuable in dissecting this cross-talk. For example, if a stimulus primarily activates the extrinsic pathway, subsequent detection of activated caspase-9 using this compound would indicate the involvement of the mitochondrial amplification loop. Research on pancreatic cancer cells has shown that certain therapeutic agents can induce apoptosis by converging both the extrinsic and intrinsic pathways, where caspase-8 activation leads to subsequent events in the mitochondrial pathway. nih.gov The use of specific caspase inhibitors, such as Z-LEHD-FMK (the non-fluorescent counterpart of this compound), has been crucial in confirming the role of caspase-9 in these interconnected signaling cascades. mdpi.com

Discerning Caspase-Dependent versus Caspase-Independent Cell Death Phenotypes in in vitro Studies

While apoptosis is predominantly a caspase-dependent process, some forms of cell death can occur independently of caspase activation. This compound, in conjunction with other cell death markers, helps researchers distinguish between these phenotypes. The presence of a fluorescent signal from this compound indicates active caspase-9 and thus a caspase-dependent apoptotic process. aatbio.comaatbio.com Conversely, the absence of this signal in dying cells, which may be positive for other death markers like propidium (B1200493) iodide (PI) or Annexin V, suggests a caspase-independent mechanism. nih.govnih.gov

In studies investigating various cell death inducers, researchers often use a panel of caspase inhibitors, including broad-spectrum inhibitors like Z-VAD-FMK and specific inhibitors like Z-LEHD-FMK, to determine the reliance on caspases. mdpi.comnih.gov For example, if a compound induces cell death that can be blocked by Z-VAD-FMK and Z-LEHD-FMK, it points towards a caspase-9-dependent apoptotic pathway. mdpi.com This approach allows for a more precise characterization of the cell death modality being studied.

Role in Understanding Cellular Responses to Stress and Xenobiotics in Research Models

Cells are constantly exposed to various stressors and foreign compounds (xenobiotics) that can trigger apoptotic pathways. This compound is a valuable probe for investigating how these agents induce cell death through the intrinsic pathway. For example, it can be used to assess the apoptotic effects of environmental toxins, industrial chemicals, or chemotherapeutic drugs on different cell types. mdpi.commedchemexpress.com

Research has demonstrated the utility of this compound in studying apoptosis induced by thapsigargin, a compound that causes endoplasmic reticulum (ER) stress. aacrjournals.org Such studies help to elucidate the signaling cascades that link cellular stress to the activation of the apoptotic machinery, with caspase-9 playing a central role. aacrjournals.org By quantifying the percentage of cells with active caspase-9, researchers can determine the potency of a particular stressor or xenobiotic in inducing apoptosis. mdpi.com

Contributions to Research on Programmed Cell Death Beyond Apoptosis (e.g., Pyroptosis, Necroptosis) where Caspases are Involved

While apoptosis is the most studied form of programmed cell death, other regulated cell death pathways, such as pyroptosis and necroptosis, have emerged as critical in various physiological and pathological processes. Although these pathways have distinct executioner mechanisms, there can be involvement of or cross-talk with caspases.

Pyroptosis is a pro-inflammatory form of cell death typically dependent on caspase-1, -4, -5, or -11, leading to the cleavage of gasdermin D (GSDMD) and pore formation in the plasma membrane. nih.govijbs.com While this compound is specific for caspase-9 and not the inflammatory caspases, its use in conjunction with specific inhibitors for other caspases can help to rule out the involvement of the intrinsic apoptotic pathway in a given pyroptotic model.

Necroptosis is a regulated form of necrosis that is typically independent of caspases and is mediated by RIPK1 and RIPK3 kinases. However, under certain conditions, caspases can inhibit necroptosis. For instance, caspase-8 has been shown to cleave and inactivate RIPK1, thereby preventing necroptotic cell death. While this compound does not directly measure necroptosis, it can be used in studies designed to understand the interplay between apoptosis and necroptosis, particularly in scenarios where the inhibition of caspases switches the mode of cell death from apoptosis to necroptosis. The use of pan-caspase inhibitors like Z-VAD-FMK in combination with specific caspase probes can help delineate these complex interactions. medchemexpress.com

Utility in Drug Discovery Research for Identifying Cellular Apoptosis Modulators

The identification of compounds that can modulate apoptosis is a major focus of drug discovery, particularly in the fields of oncology and neurodegenerative diseases. merckmillipore.com this compound serves as an excellent tool in high-throughput screening (HTS) assays to identify potential drug candidates that either induce or inhibit apoptosis via the intrinsic pathway. medchemexpress.euaatbio.com

By treating cells with a library of compounds and subsequently staining with this compound, researchers can rapidly identify "hits" that increase or decrease caspase-9 activity. mdpi.com These hits can then be further validated and characterized. For example, a study on fucoidan extracts from Sargassum glaucescens used FITC-LEHD-FMK to demonstrate the pro-apoptotic potential of these extracts in colon cancer cells, highlighting their potential as anti-cancer agents. mdpi.com The quantitative nature of flow cytometry analysis with this compound makes it particularly suitable for dose-response studies and for comparing the efficacy of different apoptosis-modulating compounds. mdpi.com

Table of Research Findings with this compound and Related Reagents

| Research Area | Cell Type | Treatment | Key Finding | Reference(s) |

| Intrinsic Apoptosis | Human lung cancer A-549 cells | Fucoidan extracts | Fucoidan induced mitochondria-dependent apoptosis, confirmed by caspase-9 activation. | mdpi.com |

| Intrinsic Apoptosis | Cerebellar granule neurons | ER stress, trophic factor withdrawal | Activated distinct signaling cascades leading to caspase-9-dependent apoptosis. | aatbio.com |

| Apoptotic Pathway Cross-talk | Porcine Granulosa Cells | Hypoxia, Melatonin | Melatonin protected against hypoxia-induced apoptosis by suppressing both caspase-8 and caspase-9. | mdpi.com |

| Apoptotic Pathway Cross-talk | Pancreatic cancer cells | 2-Methoxyestradiol | Induced apoptosis through both extrinsic and intrinsic pathways. | nih.gov |

| Drug Discovery | Human colon cancer HT-29 cells | Fucoidan extracts | Fucoidan from Sargassum glaucescens induced apoptosis via caspase-9 activation. | mdpi.com |

| Cellular Stress | Human colon cancer HCT116 cells | Thapsigargin (ER stress inducer) | Thapsigargin-induced apoptosis involves Bax-dependent release of mitochondrial factors and subsequent caspase activation. | aacrjournals.org |

Comparative Research and Specificity Considerations of Fitc C6 Lehd Fmk

Comparative Analysis with Other Caspase Inhibitors and Probes

The landscape of apoptosis research includes a variety of probes and inhibitors, each with distinct characteristics. FITC-C6-LEHD-FMK is distinguished by its target specificity, a feature that becomes clear when compared to both broad-spectrum and other specific caspase-targeting compounds.

The primary distinction between this compound and a pan-caspase inhibitor like Z-VAD-FMK lies in their specificity.

This compound: This probe is designed for targeted detection. It contains the tetrapeptide sequence Leu-Glu-His-Asp (LEHD), which is the preferred recognition motif for caspase-9. sigmaaldrich.combiomol.com This allows researchers to specifically monitor the activation of initiator caspase-9, a key event in the intrinsic apoptotic pathway. sigmaaldrich.commedchemexpress.com The probe is an irreversible inhibitor that covalently binds to the active site of caspase-9, and its FITC (fluorescein isothiocyanate) label provides a fluorescent signal for detection. aatbio.comaatbio.commerckmillipore.com

Z-VAD-FMK: In contrast, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a broad-spectrum, or pan-caspase, inhibitor. sigmaaldrich.compromega.com.au Its VAD (Val-Ala-Asp) sequence is recognized by a wide range of caspases, allowing it to inhibit the activity of most members of the caspase family, including initiator and effector caspases. sigmaaldrich.commerckmillipore.com While useful for determining if a cellular process is caspase-dependent, its lack of specificity makes it unsuitable for identifying the activity of a particular caspase. frontiersin.org

A significant concern with pan-caspase inhibitors is the potential for off-target effects. Z-VAD-FMK has been reported to inhibit other proteases, such as cathepsins, and has been shown to induce autophagy through the off-target inhibition of peptide: N-glycanase (NGLY1). researchgate.netreading.ac.uknih.gov These non-specific interactions can complicate the interpretation of experimental results, a problem that is mitigated by the use of more selective probes like this compound. reading.ac.uk

When compared to other specific probes, the differences relate to either the target caspase or the fluorescent reporter molecule.

FITC-DEVD-FMK: This probe targets the effector caspases-3 and -7. stemcell.comaatbio.com Its specificity is conferred by the DEVD (Asp-Glu-Val-Asp) peptide sequence. sigmaaldrich.comstemcell.com While it shares the same FITC fluorophore and FMK inhibitory mechanism with this compound, it answers a different biological question, focusing on the execution phase of apoptosis rather than the initiation by caspase-9. stemcell.com

SR-LEHD-FMK: This probe targets the same enzyme, caspase-9, using the identical LEHD peptide sequence. bio-rad-antibodies.com The key difference is the fluorophore. Instead of the green-fluorescent FITC, it utilizes sulforhodamine B (SR), a red-fluorescent dye. bio-rad-antibodies.com This provides an alternative for multicolor fluorescence experiments, especially in systems where green fluorescence may be problematic (e.g., in cells expressing Green Fluorescent Protein, GFP). clinisciences.com

Table 1: Comparison of Fluorescent Caspase Probes

| Feature | This compound | Z-VAD-FMK | FITC-DEVD-FMK | SR-LEHD-FMK |

|---|---|---|---|---|

| Peptide Sequence | LEHD (Leu-Glu-His-Asp) | VAD (Val-Ala-Asp) | DEVD (Asp-Glu-Val-Asp) | LEHD (Leu-Glu-His-Asp) |

| Primary Target | Active Caspase-9 medchemexpress.com | Pan-Caspase sigmaaldrich.com | Active Caspases-3/7 stemcell.com | Active Caspase-9 bio-rad-antibodies.com |

| Inhibitor Type | Irreversible (FMK) aatbio.com | Irreversible (FMK) sigmaaldrich.com | Irreversible (FMK) stemcell.com | Irreversible (FMK) bio-rad-antibodies.com |

| Fluorophore | FITC (Green) medchemexpress.com | None (Unlabeled Inhibitor) | FITC (Green) aatbio.com | Sulforhodamine B (Red) bio-rad-antibodies.com |

| Apoptotic Pathway | Intrinsic Pathway Initiation sigmaaldrich.com | General Apoptosis | Execution Phase stemcell.com | Intrinsic Pathway Initiation bio-rad-antibodies.com |

Distinctions from Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) in Cellular Specificity

Assessment of Selectivity and Potential for Off-Target Interactions within Complex Cellular Lysates

The selectivity of this compound is fundamentally derived from the high preference of caspase-9 for the LEHD peptide sequence. sigmaaldrich.com However, in a complex environment like a cellular lysate, which contains numerous proteases, the potential for off-target interactions must be considered.

While the LEHD sequence confers high specificity for caspase-9, some level of overlapping substrate recognition among caspases can occur. nih.gov For instance, research on substrate specificity has shown that caspase-2 can exhibit minor activity towards LEHD-containing substrates. nih.gov Furthermore, studies on other classes of inhibitors, such as AOMKs, have demonstrated that a probe with the natural LEHD sequence can cross-react with other caspases, sometimes even more strongly than with its intended target, caspase-9. nih.gov

The fluoromethylketone (FMK) reactive group itself has been implicated in potential undesired effects, although differences in selectivity are more often attributed to the peptide sequence. reading.ac.uk Therefore, while this compound is a highly selective tool, it is not absolutely specific, and the potential for minimal cross-reactivity with other proteases in a cellular lysate exists.

Strategies for Validating Caspase-9 Specificity in Research Experiments

To ensure that the observed fluorescence is a direct result of this compound binding to active caspase-9, several validation strategies are employed in research.

Negative and Positive Controls: Experiments should include untreated, non-apoptotic cells as a negative control to establish baseline fluorescence. clinisciences.com Concurrently, a positive control, such as cells treated with a known apoptosis inducer like staurosporine, is used to confirm the probe can detect activated caspases. bio-rad-antibodies.combio-rad-antibodies.com

Competitive Inhibition: A key validation method involves pre-incubating apoptotic cells with an unlabeled caspase inhibitor before adding the fluorescent probe. merckmillipore.com Pre-treatment with an unlabeled caspase-9-specific inhibitor (e.g., Z-LEHD-FMK) or a pan-caspase inhibitor (e.g., Z-VAD-FMK) should competitively block the active sites of caspase-9, leading to a significant reduction in the fluorescent signal from this compound. abcam.cnscience.gov This demonstrates that the binding is specific to the caspase active site.

Correlation with Other Apoptotic Markers: The activation of caspase-9 is an early to mid-stage event in apoptosis. Validating the signal from this compound can be achieved by correlating it with other established markers of apoptosis, such as the collapse of the mitochondrial transmembrane potential (an upstream event) or Annexin V binding and DNA fragmentation (downstream events). nih.gov

Genetic Knockdown: The most definitive method for validating specificity is to use siRNA (small interfering RNA) to specifically knock down the expression of the CASP9 gene, which codes for caspase-9. science.gov In cells lacking caspase-9, the fluorescent signal from this compound following the induction of apoptosis should be substantially diminished compared to control cells with normal caspase-9 expression. science.gov

Multi-Platform Analysis: Observing results across multiple detection platforms, such as fluorescence microscopy, flow cytometry, and fluorescence plate readers, provides converging evidence and helps to validate the findings. merckmillipore.comabcam.cn

Future Directions and Emerging Research Avenues Utilizing Fitc C6 Lehd Fmk

Development of Next-Generation Caspase-9 Probes with Enhanced Characteristics for Research

While FITC-C6-LEHD-FMK is effective, the pursuit of scientific knowledge demands continuous improvement in research tools. The development of next-generation caspase-9 probes is focused on enhancing key photophysical and chemical properties to overcome the limitations of existing fluorophores like FITC.

Enhanced Photostability and Brightness: A primary challenge in live-cell imaging is photobleaching, the irreversible degradation of a fluorophore upon prolonged exposure to excitation light. rsc.org Future probes will likely incorporate more photostable dyes that can withstand longer imaging times, which is crucial for tracking the dynamics of caspase-9 activation over extended periods. mdpi.com Furthermore, increasing the intrinsic brightness of the probe, determined by its molar extinction coefficient and quantum yield, will improve the signal-to-noise ratio, enabling the detection of low levels of caspase-9 activity with greater sensitivity. mdpi.comnih.gov Strategies to achieve this include the development of novel fluorophores with superior photophysical properties and the optimization of the chemical linker between the dye and the inhibitor peptide. rsc.org

Improved Specificity and Reduced Off-Target Effects: The core of this compound's utility lies in its specific recognition of caspase-9. However, ensuring absolute specificity over other caspases is an ongoing area of research. nih.gov Future iterations of caspase-9 probes may involve refining the peptide sequence (LEHD) to further minimize cross-reactivity with other caspases, such as caspase-3 or -8. Additionally, research into non-peptide-based inhibitors or novel binding moieties could lead to probes with entirely new mechanisms of action and potentially higher specificity.

Advanced Functionalities: The next wave of probes may also feature additional functionalities. This could include the development of ratiometric probes that provide an internal control for environmental effects, or probes designed for multimodal imaging, allowing for correlation between fluorescence microscopy and other techniques like electron microscopy or mass spectrometry. nih.gov The table below summarizes key characteristics being targeted for improvement in next-generation caspase-9 probes.

| Characteristic | Current Limitation (FITC-based probes) | Desired Enhancement | Rationale for Improvement |

| Photostability | Susceptible to photobleaching during long-term imaging. rsc.org | Increased resistance to light-induced degradation. mdpi.com | Enables longer, more detailed time-lapse studies of apoptosis. |

| Brightness | Moderate quantum yield and signal intensity. | Higher quantum yield and molar absorptivity. mdpi.com | Improves sensitivity for detecting low levels of active caspase-9. |

| Specificity | Potential for some off-target binding to other caspases. | Higher selectivity for caspase-9 over other proteases. nih.gov | Ensures more accurate and reliable data on caspase-9 activation. |

| Cell Permeability | Generally good but can vary between cell types. | Optimized for rapid and uniform entry into diverse cell types. | Broadens the applicability of the probe across different experimental models. |

| Multiplexing Capability | Limited by the spectral properties of FITC. | Development of probes with distinct excitation/emission spectra. | Allows for simultaneous detection of multiple apoptotic events or cell populations. |

Integration with Advanced Multi-Omics Approaches for Comprehensive Cellular Profiling

The advent of single-cell multi-omics technologies, such as single-cell RNA sequencing (scRNA-seq) and cytometry by time-of-flight (CyTOF), presents a powerful new frontier for apoptosis research. Integrating data from these platforms with functional readouts of caspase-9 activity, as provided by probes like this compound, can offer an unprecedentedly detailed view of the apoptotic process at the single-cell level.

By using flow cytometry to sort cells based on their this compound fluorescence, researchers can isolate populations of cells at different stages of apoptosis. These sorted populations can then be subjected to transcriptomic, proteomic, or metabolomic analysis. This approach allows for the direct correlation of gene expression profiles or protein abundance with the functional state of the caspase-9 pathway. For instance, such studies could reveal novel genes that are upregulated or downregulated specifically in cells with active caspase-9, providing new insights into the regulatory networks governing apoptosis.

A hypothetical workflow for integrating this compound with scRNA-seq is outlined below:

| Step | Procedure | Rationale |

| 1. Cell Treatment | Induce apoptosis in a cell population using a relevant stimulus. | To generate a heterogeneous population of cells at different apoptotic stages. |

| 2. Staining | Stain the cells with this compound. aatbio.com | To label cells with active caspase-9. |

| 3. Fluorescence-Activated Cell Sorting (FACS) | Sort cells into distinct populations based on FITC fluorescence intensity (e.g., FITC-negative, FITC-low, FITC-high). | To isolate cells at different stages of caspase-9 activation. |

| 4. Single-Cell RNA Sequencing (scRNA-seq) | Perform scRNA-seq on the sorted cell populations. | To obtain the transcriptomic profiles of individual cells. |

| 5. Bioinformatic Analysis | Integrate and analyze the scRNA-seq data to identify differentially expressed genes between the sorted populations. | To correlate gene expression changes with the level of caspase-9 activity. |

Contribution to the Discovery of Novel Regulators of Caspase-9 Activity in Biological Systems

High-throughput screening (HTS) campaigns are a cornerstone of drug discovery and fundamental biological research. Fluorescent probes like this compound are ideally suited for HTS applications aimed at identifying novel modulators of caspase-9 activity. By using an automated microscopy or flow cytometry platform, it is possible to screen large libraries of small molecules, natural products, or genetic perturbations (e.g., siRNA or CRISPR libraries) for their effects on caspase-9 activation.

In such a screen, a decrease in FITC fluorescence in an apoptosis-induced model would indicate a potential inhibitor of caspase-9 or an upstream component of the apoptotic pathway. Conversely, an increase in fluorescence could point to an activator or a sensitizer (B1316253) of the pathway. Hits from these screens can then be validated and further investigated to elucidate their mechanism of action, potentially leading to the discovery of previously unknown regulatory proteins or pathways that impinge on caspase-9. For example, a recent study utilized a cell-based anticancer drug library screening to explore the immunogenic apoptosis pathway under caspase inhibition. nih.gov

Q & A

Q. What is the molecular mechanism of FITC-C6-LEHD-FMK in caspase inhibition, and how does its fluorescence property aid in experimental validation?

this compound is an irreversible inhibitor of caspase-9, designed to bind covalently to the enzyme’s active site, thereby blocking apoptosis. The fluorescein isothiocyanate (FITC) tag enables real-time visualization of caspase-9 activity in live or fixed cells using fluorescence microscopy or flow cytometry. This dual functionality allows researchers to simultaneously inhibit and track caspase activation, making it particularly useful for time-course studies .

Q. How can researchers validate the specificity of this compound for caspase-9 in heterogeneous cell populations?

Specificity validation requires parallel experiments using pan-caspase inhibitors (e.g., FAM-VAD-FMK) and caspase-specific controls (e.g., FITC-C6-DEVD-FMK for caspase-3/7). Flow cytometry or fluorescence-activated cell sorting (FACS) can quantify FITC signal intensity, while Western blotting for cleaved caspase-9 substrates (e.g., PARP) confirms functional inhibition. Cross-reactivity with other caspases (e.g., caspase-8) should be ruled out using recombinant enzyme assays .

Q. What are the recommended protocols for optimizing this compound concentration in in vitro apoptosis assays?

Titration experiments (e.g., 1–20 µM) are critical to balance inhibition efficiency and cytotoxicity. A dose-response curve using staurosporine- or etoposide-induced apoptosis models can determine the EC50. Include a negative control (untreated cells) and a positive control (cells treated with a non-fluorescent caspase-9 inhibitor) to validate signal specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different cell lines be systematically addressed?

Contradictions often arise from variations in cell permeability, endogenous caspase expression levels, or off-target effects. To resolve this:

- Perform kinetic assays to compare inhibitor uptake rates (e.g., using fluorescence plate readers).

- Use siRNA knockdown of caspase-9 to confirm on-target effects.

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental design and isolate confounding variables .

Q. What methodological frameworks (e.g., PICOT, FINER) are suitable for designing studies investigating this compound in combination therapies?

The PICOT framework (Population: specific cell type; Intervention: this compound + chemotherapeutic agent; Comparison: monotherapy; Outcome: apoptosis rate; Time: 24–72 hours) ensures structured hypothesis testing. The FINER criteria (Feasible: scalable in vitro models; Novel: synergy with emerging drugs; Ethical: adherence to cytotoxicity thresholds) guide translational relevance .

Q. How can researchers integrate this compound with multi-omics approaches to study caspase-9’s role in non-apoptotic pathways?

Combine fluorescence-based caspase activity data with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiles. For example:

- Use this compound to sort caspase-9-active cells via FACS, followed by single-cell RNA sequencing.

- Correlate fluorescence intensity with phosphoproteomic changes to identify caspase-9-dependent signaling nodes .

Q. What statistical methods are recommended for analyzing time-resolved fluorescence data from this compound experiments?

- Time-series ANOVA to compare apoptosis progression across treatment groups.

- Non-linear regression (e.g., sigmoidal curves) to model inhibitor kinetics.

- Principal Component Analysis (PCA) to reduce dimensionality in multi-parametric datasets (e.g., fluorescence intensity, cell viability, caspase substrate cleavage) .

Methodological Best Practices

Q. How should researchers address fluorescence quenching or background noise in this compound assays?

- Quenching: Use antifade mounting media for fixed cells and minimize light exposure during imaging.

- Background noise: Include a "no-inhibitor" control and subtract autofluorescence using spectral unmixing tools in software like ImageJ or FlowJo .

Q. What steps ensure reproducibility when using this compound in multi-institutional studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.